molecular formula C13H15NO2 B12799214 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane CAS No. 2289-83-0

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane

Cat. No.: B12799214
CAS No.: 2289-83-0
M. Wt: 217.26 g/mol
InChI Key: KBEPPGVDBQQKTM-UHFFFAOYSA-N
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Description

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is a chemical compound with the molecular formula C13H15NO2. It is a member of the oxaziridine family, known for its unique spirocyclic structure. This compound is of significant interest due to its electrophilic aminating properties, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most economically feasible route for synthesizing 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology .

Industrial Production Methods

To address these challenges, a microreaction system has been developed. This system includes predispersion, reaction, and phase separation stages, allowing for precise control over droplet dispersion, temperature, reaction time, and phase separation. Under optimal conditions, this method produces a higher concentration of the compound compared to batch technology, demonstrating its efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonia, sodium hypochlorite, and various nucleophiles. The reactions typically require controlled temperatures and precise reaction times to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the nucleophiles involved. For example, reactions with N-nucleophiles yield aminated products, while reactions with S-nucleophiles produce sulfonamides .

Scientific Research Applications

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzoyl-1-oxa-2-azaspiro(2.5)octane exerts its effects involves its role as an electrophilic aminating agent. It reacts with nucleophiles, transferring an amino group to the target molecule. This process involves the formation of a transient intermediate, which then undergoes further reactions to yield the final aminated product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1-oxa-2-azaspiro(2.5)octane is unique due to its benzoyl group, which enhances its reactivity and selectivity as an aminating agent. This makes it particularly valuable in applications requiring high stereoselectivity and the absence of strongly acidic or basic byproducts .

Properties

CAS No.

2289-83-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-oxa-2-azaspiro[2.5]octan-2-yl(phenyl)methanone

InChI

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)14-13(16-14)9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

KBEPPGVDBQQKTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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